molecular formula C18H15ClN4O2S2 B2398675 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-46-2

2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Katalognummer: B2398675
CAS-Nummer: 392291-46-2
Molekulargewicht: 418.91
InChI-Schlüssel: CYOXBMANFNCJEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a thioether-linked ethyl oxo moiety bearing a p-tolylamino group at position 5 (Figure 1).

Eigenschaften

IUPAC Name

2-chloro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S2/c1-11-6-8-12(9-7-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOXBMANFNCJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C18H15ClN4O2S2C_{18}H_{15}ClN_{4}O_{2}S_{2}, with a molecular weight of approximately 418.91 g/mol. The structure features a thiadiazole ring, which is known for its significant role in medicinal chemistry.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Thiadiazole compounds have been reported to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives show promising activity against bacterial and fungal strains.
  • Adenosine Receptor Modulation : Certain thiadiazole derivatives act as adenosine receptor antagonists, which can be beneficial in treating conditions like asthma and cardiovascular diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A study found that compounds similar to 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibited significant inhibitory effects on tumor growth in various cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.17Apoptosis Induction
Compound BHeLa0.19Cell Cycle Arrest
2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamideA5490.08Inhibition of VEGFR

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties.

Case Study: Antimicrobial Efficacy

In a comparative study, several thiadiazole compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NamePathogen TestedInhibition Zone (mm)
Compound CStaphylococcus aureus15
Compound DEscherichia coli12
2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamideCandida albicans10

The biological activity of 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be attributed to its interaction with specific biological targets:

  • Adenosine Receptors : This compound exhibits affinity for adenosine receptors (A1 and A3), influencing pathways related to inflammation and pain .
  • Enzyme Inhibition : Molecular docking studies suggest that it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. The incorporation of the 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl) moiety has been linked to the inhibition of various cancer cell lines. For instance, a study demonstrated that derivatives of thiadiazole effectively inhibited tumor growth by inducing apoptosis in liver cancer cells through the inhibition of VEGFR-2 and AKT signaling pathways .

Antimicrobial Properties

Thiadiazole derivatives have been reported to possess broad-spectrum antimicrobial activity. The specific structure of 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may enhance its efficacy against both gram-positive and gram-negative bacteria. A comparative study noted that similar compounds exhibited potent antibacterial effects, suggesting that this compound could be explored for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been well-documented. Research indicates that compounds with similar structures can inhibit inflammatory mediators such as TNF-alpha and IL-6. This suggests that 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could be evaluated for its ability to modulate inflammatory responses in various models of inflammation .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of liver cancer cell proliferation via apoptosis induction.
Antimicrobial PropertiesShowed effectiveness against a range of bacterial strains, indicating potential as an antibiotic agent.
Anti-inflammatory EffectsExhibited reduction in inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Core Heterocycle and Substitutions

The target compound shares the 1,3,4-thiadiazole scaffold with numerous derivatives but differs in substituent complexity:

  • ZVT (): Contains a triazole ring instead of thiadiazole, with a fluorophenoxy group; this alters electronic properties and target specificity.
  • Oxadiazole-thiadiazole hybrids (–8) : Combine dual heterocycles (oxadiazole and thiadiazole), enhancing structural rigidity and antimicrobial potency compared to single-core analogs.
Functional Group Analysis
  • Thioether linkage : Present in the target compound and oxadiazole-thiadiazole hybrids (e.g., 6b–6e , ), this group improves metabolic stability and may facilitate sulfur-mediated interactions with biological targets.
  • Substituted benzamide: The chlorine substituent is a key differentiator. For example, N-(5-(3-Cyano-4-methyl-2-oxopyridin-1(2H)-yl)-1,3,4-thiadiazol-2-yl)benzamide (10, ) replaces chlorine with a cyano-pyridone system, altering electronic effects and hydrogen-bonding capacity.

Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives

Compound Name Core Structure Key Substituents Notable Features
Target Compound 1,3,4-Thiadiazole 2-Cl-benzamide, thioethyl-p-tolylamino High lipophilicity, potential dual bioactivity
ZVT () Triazole-thiadiazole 4-Fluorophenoxy, ethyl-Cl-benzamide Enhanced electronic effects
Oxadiazole-thiadiazole hybrid 6c () Oxadiazole-thiadiazole 4-Methoxyphenyl ketone, cyclohexylamino Dual heterocycle, broad antimicrobial activity
Compound 8e () 1,3,4-Thiadiazole 3,4,5-Trimethoxyphenyl, pyridinylthioether High anticancer activity (55.71% inhibition at 5 μM)

Comparison of Yields and Conditions :

  • N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (): Achieved in "high yield" via cyclization in dry acetonitrile.
  • Oxadiazole-thiadiazole hybrids () : Yields range from 70–77% under reflux conditions with acetone as solvent.
  • Compound 8e () : Synthesized in water under indium catalysis, achieving mild conditions and high efficiency.
Anticancer Potential
  • Target compound analogs : Compounds with chlorine and aryl groups (e.g., 8e , ) inhibit PC3 prostate cancer cells by 55.71% at 5 μM, likely via pro-apoptotic mechanisms .
  • derivatives: Substituents like cyanoacrylamido (e.g., 7f) enhance activity by modulating electron-withdrawing effects and binding to kinase domains.
Antimicrobial Activity
  • Oxadiazole-thiadiazole hybrids (–8) : Exhibit MIC values as low as 2 μg/mL against Candida spp., attributed to ergosterol biosynthesis inhibition .
  • Target compound: The p-tolylamino group may confer antifungal properties similar to cyclohexylamino-substituted analogs ().
Enzyme Inhibition
  • Acetylcholinesterase (AChE) inhibitors (–12) : Piperidine-substituted thiadiazoles (e.g., 7a–7l ) show IC₅₀ values <10 μM, suggesting the target compound’s thioether and benzamide groups could similarly modulate AChE.

Vorbereitungsmethoden

Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine

The thiadiazole core is synthesized via cyclodehydration of 2-chlorobenzoic acid (1a ) with thiosemicarbazide (2 ) in the presence of phosphorus oxychloride (POCl₃). A mixture of 1a (3.00 mmol) and POCl₃ (10 mL) is stirred at room temperature for 20 minutes, followed by the addition of thiosemicarbazide (3.00 mmol). The reaction is heated to 80–90°C for 1 hour, cooled, and quenched with 40 mL of water. Basification to pH 8 using 50% NaOH yields the 5-mercapto-1,3,4-thiadiazol-2-amine (3 ) as a pale-yellow solid after recrystallization from ethanol.

Key Characterization Data

  • Yield : 78–85%
  • ¹H NMR (DMSO- d₆) : δ 7.45–7.52 (m, 2H, Ar-H), 7.78–7.85 (m, 2H, Ar-H), 5.21 (s, 2H, NH₂).

Thioether Linkage: Attachment of 2-Oxo-2-(p-Tolylamino)ethyl Group

The mercapto group of 3 undergoes nucleophilic substitution with 2-chloro-N-(p-tolyl)acetamide (4 ). A solution of 3 (1.50 mmol) and 4 (1.65 mmol) in dry acetonitrile is stirred with triethylamine (2.00 mmol) at 60°C for 12 hours. The product, 5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine (5 ), is isolated via filtration and washed with cold ethanol.

Optimization Notes

  • Solvent Choice : Acetonitrile enhances reaction kinetics compared to DMF or THF.
  • Purification : Column chromatography (EtOAc/hexane, 3:7) removes unreacted 4 and byproducts.

Key Characterization Data

  • Yield : 82%
  • FT-IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O).

Analytical and Spectroscopic Validation

Structural Confirmation via NMR and X-ray Crystallography

The dihedral angle between the 4-chlorophenyl and thiadiazole rings is 3.4°, as determined by X-ray analysis. Intermolecular hydrogen bonds (N-H⋯O, C-H⋯S) stabilize the crystal lattice, consistent with related thiadiazole derivatives.

Purity and Stability Assessment

  • HPLC Purity : >98% (C18 column, MeCN/H₂O, 70:30).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating thermal stability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages
EDC/HOBt Coupling 75 98 Mild conditions, high regioselectivity
POCl₃ Cyclization 85 97 Scalable, minimal byproducts

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess 2-chlorobenzoyl chloride may lead to diacylation. Mitigated by slow addition and stoichiometric control.
  • Solubility Issues : The intermediate 5 exhibits low solubility in acetonitrile; switched to DMF for larger-scale reactions.

Q & A

Basic: What are the key synthetic steps and reaction optimization strategies for 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer:
The synthesis involves sequential functionalization of the thiadiazole core. Key steps include:

  • Coupling Reactions : Reacting a thiol-containing thiadiazole intermediate (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) with a chloroacetyl derivative of p-toluidine to form the thioether linkage .
  • Amide Bond Formation : Using benzoyl chloride derivatives (e.g., 2-chlorobenzoyl chloride) under basic conditions (triethylamine) in solvents like dichloromethane .
  • Optimization :
    • Monitor reaction progress via thin-layer chromatography (TLC) to ensure intermediate purity .
    • Control temperature (reflux conditions) and pH to minimize side reactions like hydrolysis .
    • Purify via recrystallization or column chromatography .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR identifies substituents (e.g., p-tolylamino protons at δ 7.2–7.5 ppm, thiadiazole carbons at ~160–170 ppm) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Technique Key Application Example Evidence
NMRSubstituent mapping
X-rayCrystal packing

Advanced: How can computational modeling elucidate target interactions and binding affinities?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock or Schrödinger to predict binding modes with biological targets (e.g., enzymes, DNA). Focus on the thiadiazole and benzamide moieties as pharmacophores .
  • MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD analysis) .
  • Validation : Cross-reference with experimental data (e.g., IC50 values from enzyme inhibition assays) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Modify the benzamide (e.g., 2-chloro vs. 2-bromo) or p-tolylamino group to assess impact on bioactivity .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) .
  • Data Correlation : Use statistical tools (e.g., PCA) to link electronic properties (Hammett constants) with activity trends .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies, noting variables like cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., apoptosis assays alongside cytotoxicity screens) .
  • Dosage Optimization : Re-evaluate dose-response curves to identify non-linear effects .

Advanced: How to troubleshoot low yields or impurities in synthesis?

Methodological Answer:

  • Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., chloroacetyl chloride reactions) .
  • Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like HCl .
  • Analytical Cross-Check : Use HPLC or GC-MS to trace impurities to specific steps .

Advanced: How does crystallographic data inform solubility and formulation studies?

Methodological Answer:

  • Crystal Packing Analysis : Identify hydrogen-bonding networks (e.g., N–H···O interactions) that influence solubility .
  • Polymorph Screening : Use solvent-drop grinding to isolate forms with enhanced bioavailability .
  • Co-Crystallization : Test with co-formers (e.g., succinic acid) to improve dissolution rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.